Voclosporina

Descripción general

Descripción

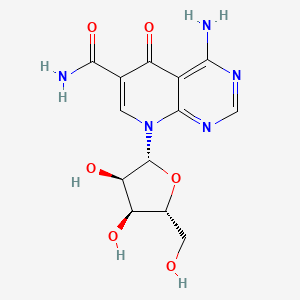

Voclosporina es un inhibidor de la calcineurina utilizado como medicamento inmunosupresor para el tratamiento de la nefritis lúpica, una manifestación grave del lupus eritematoso sistémico. Es un derivado sintético de la ciclosporina A, diseñado para mejorar su eficacia, estabilidad metabólica y seguridad . La this compound fue aprobada para uso médico en los Estados Unidos en enero de 2021 y en la Unión Europea en septiembre de 2022 .

Aplicaciones Científicas De Investigación

La voclosporina tiene una amplia gama de aplicaciones de investigación científica, que incluyen:

Química: Se utiliza como compuesto modelo para estudiar la inhibición de la calcineurina y sus efectos en las respuestas inmunitarias.

Biología: Se investiga su papel en la modulación de la activación de los linfocitos T y la producción de citoquinas.

Medicina: Principalmente utilizada para el tratamiento de la nefritis lúpica, la this compound también se está explorando para otros trastornos inmunológicos como la uveítis no infecciosa y la psoriasis

Mecanismo De Acción

La voclosporina ejerce sus efectos inhibiendo la calcineurina, una fosfatasa dependiente del calcio involucrada en la generación de citoquinas y la activación de los linfocitos T. Al unirse a la calcineurina, la this compound bloquea la producción de interleucina-2 y las respuestas inmunitarias mediadas por los linfocitos T, estabilizando los podocitos en los riñones . Este doble mecanismo de acción hace que la this compound sea efectiva en el tratamiento de la nefritis lúpica y otras afecciones relacionadas con el sistema inmunitario .

Análisis Bioquímico

Biochemical Properties

Voclosporin plays a crucial role in inhibiting T-cell proliferation and preventing the release of proinflammatory cytokines by blocking the activity of the calcium-regulated serine-threonine phosphatase calcineurin . By inhibiting calcineurin, voclosporin prevents the dephosphorylation of nuclear factor of activated T-cells (NFAT), thereby blocking its translocation to the nucleus and subsequent transcription of cytokine genes . This interaction is vital for its immunosuppressive effects, particularly in the context of autoimmune diseases like lupus nephritis.

Cellular Effects

Voclosporin exerts significant effects on various cell types, particularly T-cells. By inhibiting calcineurin, voclosporin reduces T-cell activation and proliferation . This leads to a decrease in the production of cytokines such as interleukin-2 (IL-2), which are critical for T-cell function and immune response . Additionally, voclosporin stabilizes the cellular components of the kidney’s filtration barrier, reducing proteinuria in patients with lupus nephritis . This stabilization is crucial for maintaining kidney function and preventing further damage.

Molecular Mechanism

The molecular mechanism of voclosporin involves its binding to calcineurin, inhibiting its phosphatase activity . This inhibition prevents the dephosphorylation and activation of NFAT, a transcription factor essential for the expression of cytokine genes . By blocking NFAT activation, voclosporin effectively reduces the transcription of proinflammatory cytokines, thereby exerting its immunosuppressive effects . This mechanism is similar to that of cyclosporin A but with enhanced potency and reduced toxicity.

Temporal Effects in Laboratory Settings

In laboratory settings, voclosporin has demonstrated stability and sustained efficacy over time . Studies have shown that voclosporin maintains its immunosuppressive effects with consistent dosing, without significant degradation . Long-term studies in vitro and in vivo have indicated that voclosporin continues to inhibit T-cell activation and cytokine production over extended periods, making it a reliable option for chronic conditions like lupus nephritis .

Dosage Effects in Animal Models

In animal models, the effects of voclosporin vary with dosage . At lower doses, voclosporin effectively suppresses T-cell activation and reduces proteinuria without significant adverse effects . At higher doses, voclosporin can cause nephrotoxicity and other adverse effects, highlighting the importance of careful dosage management . These findings underscore the need for precise dosing to balance efficacy and safety.

Metabolic Pathways

Voclosporin is metabolized primarily by the liver, involving cytochrome P450 enzymes . The metabolic pathways of voclosporin include hydroxylation and demethylation, leading to the formation of various metabolites . These metabolic processes are crucial for the elimination of voclosporin from the body and can influence its pharmacokinetic profile . Understanding these pathways is essential for optimizing dosing regimens and minimizing potential drug interactions.

Transport and Distribution

Voclosporin is transported and distributed within cells and tissues through passive diffusion and active transport mechanisms . It binds to plasma proteins, facilitating its distribution throughout the body . The interaction with transport proteins ensures that voclosporin reaches its target sites, such as the kidneys and immune cells, where it exerts its therapeutic effects .

Subcellular Localization

Voclosporin localizes primarily in the cytoplasm, where it interacts with calcineurin . This subcellular localization is critical for its function, as calcineurin is a cytoplasmic enzyme . By inhibiting calcineurin in the cytoplasm, voclosporin effectively prevents the activation of NFAT and subsequent cytokine production . This precise localization ensures that voclosporin exerts its effects where they are most needed, enhancing its therapeutic efficacy.

Métodos De Preparación

La voclosporina se sintetiza a través de un proceso controlado que implica la preparación de mezclas de isómeros (E) y (Z). El método de producción industrial asegura una mezcla personalizable de estos isómeros, siendo el isómero (E) el predominante (90-95%) para reducir la toxicidad .

Análisis De Reacciones Químicas

La voclosporina sufre diversas reacciones químicas, que incluyen:

Oxidación: La this compound puede oxidarse para formar diferentes metabolitos.

Reducción: Las reacciones de reducción pueden modificar los grupos funcionales dentro de la molécula.

Sustitución: Las reacciones de sustitución pueden ocurrir en sitios específicos, alterando las propiedades de la molécula.

Los reactivos y condiciones comunes utilizados en estas reacciones incluyen agentes oxidantes, agentes reductores y catalizadores específicos para facilitar las reacciones. Los principales productos formados a partir de estas reacciones son varios metabolitos que contribuyen a las propiedades farmacocinéticas y farmacodinámicas del compuesto .

Comparación Con Compuestos Similares

La voclosporina se compara con otros inhibidores de la calcineurina como la ciclosporina y el tacrolimus. Si bien los tres compuestos inhiben la calcineurina, la this compound tiene varias características únicas:

Potencia mejorada: La this compound tiene una mayor potencia en comparación con la ciclosporina.

Perfil metabólico mejorado: La this compound demuestra una relación farmacocinética y farmacodinámica más estable.

Toxicidad reducida: La this compound se asocia con un menor riesgo de nefrotoxicidad y diabetes en comparación con la ciclosporina y el tacrolimus.

Compuestos similares incluyen:

Ciclosporina: Un inhibidor de la calcineurina ampliamente utilizado con un mecanismo de acción similar pero menor potencia.

Tacrolimus: Otro inhibidor de la calcineurina con un perfil metabólico diferente y un mayor riesgo de diabetes.

Las propiedades únicas de la this compound la convierten en una valiosa adición a la clase de inhibidores de la calcineurina, ofreciendo una mayor eficacia y seguridad para los pacientes con nefritis lúpica y otras afecciones relacionadas con el sistema inmunitario.

Propiedades

IUPAC Name |

(3S,6S,9S,12R,15S,18S,21S,24S,30S,33S)-30-ethyl-33-[(1R,2R,4E)-1-hydroxy-2-methylhepta-4,6-dienyl]-1,4,7,10,12,15,19,25,28-nonamethyl-6,9,18,24-tetrakis(2-methylpropyl)-3,21-di(propan-2-yl)-1,4,7,10,13,16,19,22,25,28,31-undecazacyclotritriacontane-2,5,8,11,14,17,20,23,26,29,32-undecone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C63H111N11O12/c1-25-27-28-29-41(15)53(76)52-57(80)66-44(26-2)59(82)68(18)34-49(75)69(19)45(30-35(3)4)56(79)67-50(39(11)12)62(85)70(20)46(31-36(5)6)55(78)64-42(16)54(77)65-43(17)58(81)71(21)47(32-37(7)8)60(83)72(22)48(33-38(9)10)61(84)73(23)51(40(13)14)63(86)74(52)24/h25,27-28,35-48,50-53,76H,1,26,29-34H2,2-24H3,(H,64,78)(H,65,77)(H,66,80)(H,67,79)/b28-27+/t41-,42+,43-,44+,45+,46+,47+,48+,50+,51+,52+,53-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BICRTLVBTLFLRD-PTWUADNWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1C(=O)N(CC(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)NC(C(=O)NC(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N1)C(C(C)CC=CC=C)O)C)C(C)C)C)CC(C)C)C)CC(C)C)C)C)C)CC(C)C)C)C(C)C)CC(C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H]1C(=O)N(CC(=O)N([C@H](C(=O)N[C@H](C(=O)N([C@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N([C@H](C(=O)N([C@H](C(=O)N([C@H](C(=O)N([C@H](C(=O)N1)[C@@H]([C@H](C)C/C=C/C=C)O)C)C(C)C)C)CC(C)C)C)CC(C)C)C)C)C)CC(C)C)C)C(C)C)CC(C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C63H111N11O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401030488 | |

| Record name | Voclosporin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401030488 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1214.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

less than 0.1 g/L | |

| Record name | Voclosporin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11693 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Mechanism of Action |

Through the inhibition of calcineurin, voclosporin blocks IL-2 expression and T-cell mediated immune responses, stabilizing podocytes in the kidneys. Voclospoprin is a cyclosporine A analog. It is structurally similar to cyclosporine A (CsA) with the exception of an amino acid modification in one region. This modification changes the binding of voclosporin to calcineurin. Cyclosporine inhibitors reversibly inhibit T-lymphocytes. They also inhibit lymphokine production and release. Cyclosporine A exerts its inhibitory effects on T-lymphocytes by binding to cyclophilin. A cyclophilin-cyclosporine complex is formed, leading to the inhibition of calcium- and calmodulin-dependent serine-threonine phosphatase activity of calcineurin. Along with calcineurin inhibition, the inhibition of many transcription factors necessary for the induction of various cytokine genes such as IL-2, IFN-γ, IL-4 and GM-CSF occurs. This, in turn, reduces inflammation, treating renal glomerulonephritis associated with systemic lupus erythematosus. | |

| Record name | Voclosporin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11693 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

515814-00-3, 515814-01-4 | |

| Record name | ISA 247 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0515814003 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Voclosporin [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0515814014 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Voclosporin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11693 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Voclosporin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401030488 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3S,6S,9S,12R,15S,18S,21S,24S,30S,33S)-30-ethyl-33-[(1R,2R,4E)-1-hydroxy-2- methylhepta-4,6-dienyl]-1,4,7,10,12,15,19,25,28-nonamethyl-6,9,18,24-tetrakis(2- methylpropyl)-3,21-di(propan-2-yl)-1,4,7,10,13,16,19,22,25,28,31- undecazacyclotritriacontane-2,5,8,11,14,17,20,23,26,29,32-undecone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | VOCLOSPORIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2PN063X6B1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

>129 | |

| Record name | Voclosporin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11693 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-Bromo-4-chloro-3-[(E)-(3-methyl-1,1-dioxo-1,4-thiazinan-4-yl)iminomethyl]chromen-2-one](/img/structure/B1683951.png)

![(2S)-2-[[(2S)-2-benzyl-4-[(5-methyl-1H-imidazol-4-yl)methyl]-3-oxopiperazine-1-carbonyl]amino]-4-methylpentanoic acid](/img/structure/B1683959.png)